2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid
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Overview
Description
2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid: is an organic compound characterized by the presence of a carboxylic acid group, a fluorine atom, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization and Fluorination: The amino group is converted to a diazonium salt, which is subsequently replaced by a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-(4-Carboxy-3-hydroxyphenyl)-5-methoxybenzoic acid.
Reduction: 2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzyl alcohol.
Substitution: 2-(4-Carboxy-3-methoxyphenyl)-5-methoxybenzoic acid.
Scientific Research Applications
2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It serves as a probe for studying biological processes involving carboxylic acids and fluorinated aromatic compounds.
Analytical Chemistry: The compound is used as a standard for analytical methods, including chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of 2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. The fluorine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity. The methoxy group can modulate the compound’s electronic properties, enhancing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Carboxy-3-chlorophenyl)-5-methoxybenzoic acid
- 2-(4-Carboxy-3-bromophenyl)-5-methoxybenzoic acid
- 2-(4-Carboxy-3-iodophenyl)-5-methoxybenzoic acid
Uniqueness
2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive and selective in certain chemical reactions compared to its halogenated analogs. Additionally, the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
4-(2-carboxy-4-methoxyphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-9-3-5-10(12(7-9)15(19)20)8-2-4-11(14(17)18)13(16)6-8/h2-7H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRORDKUEWGQCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690935 |
Source
|
Record name | 3'-Fluoro-4-methoxy[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-50-1 |
Source
|
Record name | 3'-Fluoro-4-methoxy[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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